Pentadec-14-en-1-ol
Overview
Description
Pentadec-14-en-1-ol is an unsaturated alcohol with the molecular formula C15H30O It is characterized by a long hydrocarbon chain with a double bond between the fourteenth and fifteenth carbon atoms and a hydroxyl group at the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentadec-14-en-1-ol can be synthesized through several methods. One common approach involves the reduction of tert-butyl 14-pentadecenoate using lithium aluminum hydride in an ether solution . The reaction conditions typically involve dissolving the ester in ether and adding it dropwise to a suspension of lithium aluminum hydride. The reaction proceeds under controlled temperature and stirring conditions to ensure complete reduction to the desired alcohol.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, alternative methods such as catalytic hydrogenation of the corresponding aldehyde or ketone precursors may be employed to produce this compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Pentadec-14-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form pentadecan-1-ol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce the double bond.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Pentadec-14-enal or pentadec-14-enoic acid.
Reduction: Pentadecan-1-ol.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Pentadec-14-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of surfactants and lubricants.
Biology: It serves as a model compound for studying the behavior of long-chain alcohols in biological systems and their interactions with cell membranes.
Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Industry: It is used in the formulation of fragrances, flavors, and cosmetic products due to its pleasant odor and emollient properties.
Mechanism of Action
The mechanism of action of pentadec-14-en-1-ol involves its interaction with biological membranes and enzymes. The hydroxyl group can form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, the long hydrocarbon chain can insert into lipid bilayers, altering their structural properties. In enzymatic reactions, this compound can act as a substrate or inhibitor, modulating the activity of specific enzymes involved in lipid metabolism and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pentadecan-1-ol: A saturated alcohol with a similar structure but lacking the double bond.
Hexadec-15-en-1-ol: An unsaturated alcohol with a longer hydrocarbon chain and a double bond at a different position.
Tetradec-13-en-1-ol: An unsaturated alcohol with a shorter hydrocarbon chain and a double bond at a different position.
Uniqueness
Pentadec-14-en-1-ol is unique due to its specific double bond position and chain length, which confer distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
pentadec-14-en-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2,16H,1,3-15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJGFMOPNSNODQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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